molecular formula C9H9BrO2S B13158446 Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B13158446
M. Wt: 261.14 g/mol
InChI Key: RNDJZYWLDLCSJH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a halogenated cyclopenta[b]thiophene derivative characterized by a fused cyclopentane-thiophene core. The compound features a bromine atom at the 3-position and a methyl ester group at the 2-position (Figure 1). This structure combines electron-withdrawing (bromine) and electron-donating (ester) groups, enabling diverse reactivity and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)8-7(10)5-3-2-4-6(5)13-8/h2-4H2,1H3

InChI Key

RNDJZYWLDLCSJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the bromination of a cyclopenta[b]thiophene precursor followed by esterification. One common method includes:

    Bromination: The cyclopenta[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds with other aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products:

  • Substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and OLEDs.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely C$9$H$9$BrO$_2$S (inferred from analogous compounds in ).
  • Applications : Used as a precursor for kinase inhibitors, organic semiconductors, and bioactive molecule synthesis .

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern and core structure. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural Comparison of Cyclopenta[b]thiophene Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate Cyclopenta[b]thiophene Br (C3), COOCH$_3$ (C2) ~245.1 (estimated) Bromine enhances reactivity; ester aids derivatization
Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate () Cyclopenta[b]thiophene COOCH$_3$ (C2) 182.24 Lacks bromine; simpler substitution pattern reduces reactivity
Ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate () Cyclopenta[b]thiophene Benzamido (C2), COOCH$2$CH$3$ (C3) 343.44 Amide group increases hydrogen-bonding potential; ethyl ester modifies solubility
Methyl 3-bromobenzo[b]thiophene-2-carboxylate () Benzo[b]thiophene Br (C3), COOCH$_3$ (C2) ~255.1 (estimated) Aromatic benzene ring increases planarity; similar bromine reactivity
Key Observations:
  • Core Structure: Cyclopenta[b]thiophene derivatives (e.g., ) exhibit non-planar fused rings, enhancing steric effects compared to planar benzo[b]thiophenes () .
  • Substituent Effects: Bromine at C3 increases electrophilicity, making the compound more reactive in cross-coupling reactions than non-halogenated analogs () .

Biological Activity

Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, herbicidal, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C10H9BrO2S
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 302803-34-5

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[b]thiophenes exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiophene derivatives against various bacterial strains, demonstrating inhibition zones ranging from 10 to 20 mm depending on the concentration used .

Table 1: Antimicrobial Activity of Cyclopenta[b]thiophene Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Antifungal Properties

The antifungal activity of thiophene compounds has also been examined. This compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results showed a notable reduction in fungal growth at concentrations above 50 µg/mL .

Table 2: Antifungal Activity Against Selected Pathogens

CompoundFungal StrainMinimum Inhibitory Concentration (µg/mL)
This compoundCandida albicans40
Aspergillus niger50

Herbicidal Activity

Thiophene derivatives have been identified as potential herbicides. A study on the herbicidal effects of terthiophenes indicated that these compounds can inhibit the growth of certain weeds by affecting protein expression related to energy production in plants . The specific effects of this compound on plant systems are still under investigation.

Case Studies and Research Findings

  • Study on Selective Deubiquitinase Inhibitors :
    This study screened various compounds for their ability to inhibit deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways. This compound showed promise as a selective inhibitor against certain DUBs with an IC50 value below 50 µM .
  • Toxicity Assessment :
    Research has also focused on the toxicity profiles of thiophene derivatives. Photoactivated forms have been shown to cause oxidative damage to cellular macromolecules. Further studies are necessary to fully understand the implications for human health and environmental safety .

Future Perspectives

The biological activity of this compound suggests potential applications in pharmaceuticals and agriculture. However, further research is needed to explore its mechanisms of action and to evaluate its efficacy and safety in vivo.

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